Adiol 3-G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

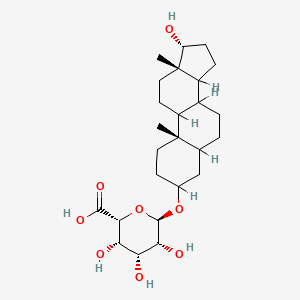

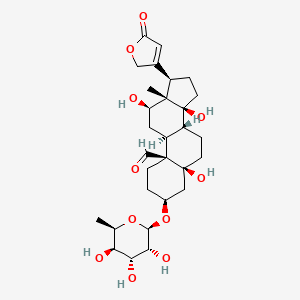

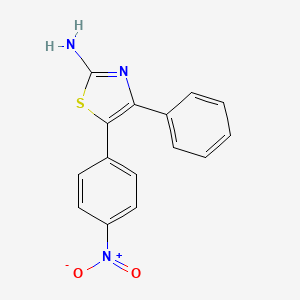

Adiol 3-G, also known as 3α-Androstanediol glucuronide, is a major metabolite of dihydrotestosterone (DHT) . It is one of the two different compounds represented by Adiol G, the other being Adiol 17-G . The glucuronide in Adiol G can be conjugated at the 3-carbon position to form this compound .

Synthesis Analysis

Adiol G, including this compound, is formed from unconjugated precursors by the enzyme glucuronyl transferase . The activity of this enzyme in human liver, abdominal and scalp skin, and prostate has been measured to determine the likely source of Adiol G formation in humans .Molecular Structure Analysis

Adiol G represents two different compounds, since the glucuronide can be conjugated at the 3-carbon position (this compound) or at the 17-carbon position (Adiol 17-G) .Chemical Reactions Analysis

The formation of Adiol G, including this compound, involves the action of the enzyme glucuronyl transferase on unconjugated precursors . Further details about the specific chemical reactions involved in the formation of this compound are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Androgen Metabolism and Skin Conditions

Adiol 3-G, known scientifically as 3α-Androstanediol Glucuronide, is a metabolite of dihydrotestosterone (DHT) and reflects peripheral tissue androgen metabolism. Studies have found correlations between serum this compound levels and certain skin conditions such as acne and chest hair density in men. Elevated concentrations of this compound have been associated with hyperandrogenic states, supporting the hypothesis that serum levels of this compound reflect the extent of androgen action in peripheral tissues (Lookingbill et al., 1988).

Role in Androgen Receptor Activation

This compound has been investigated in the context of androgen receptor (AR) activation and prostate cancer. Research suggests that certain androgens, including this compound, can activate AR target genes and may play a role in the progression of prostate cancer. This highlights the potential of this compound as a subject of study in the development of new therapeutic approaches for androgen-dependent diseases (Miyamoto et al., 1998).

Estrogenic Effects and Breast Cancer

This compound and related compounds have shown estrogenic effects, particularly in breast cancer cells. Research has demonstrated that this compound can induce the synthesis of estrogen-dependent proteins in breast cancer cells, suggesting a potential role in the progression and treatment of breast cancer (Adams et al., 1981).

Anti-Inflammatory and Immune Modulating Effects

Some studies have explored the anti-inflammatory and immune-modulating effects of this compound. For instance, its administration after trauma-hemorrhage has been shown to improve hepatic functions, suggesting its potential in medical interventions following severe physical stress (Shimizu et al., 2005).

Impact on Microglial Polarization and Neuroprotection

This compound has been investigated for its role in microglial polarization and neuroprotection. Studies indicate that it may reduce demyelination-induced axonal damage and shift microglial polarization towards a reparative mode, which is significant in the context of neurological diseases and injuries (Kalakh & Mouihate, 2017).

Mecanismo De Acción

Propiedades

Número CAS |

65535-18-4 |

|---|---|

Fórmula molecular |

C25H40O8 |

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

Clave InChI |

GYNWSIBKBBWJJW-WWLGJQRMSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Sinónimos |

17-hydroxyandrostane-3-glucuronide 17-hydroxyandrostane-3-glucuronide, (3alpha,5alpha)-isomer 17-hydroxyandrostane-3-glucuronide, (3alpha,5beta)-isomer Adiol 3-G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)

![Indolizino[1,2-b]quinolin-9(11H)-one, 7-(1-hydroxypropyl)-8-methyl-, (S)-](/img/structure/B1196981.png)

![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)